n2,n2,n7-Trimethylguanosine

Translation initiation cap-dependent translation in vitro transcription

N2,N2,N7-Trimethylguanosine (TMG; CAS 40027-70-1; molecular formula C13H20N5O5; MW 326.33) is a hypermethylated guanosine nucleoside characterized by methyl groups at the N2, N2, and N7 positions. It occurs naturally as the 5′-terminal 2,2,7-trimethylguanosine (m3G or TMG) cap structure on specific non-coding RNAs, including spliceosomal small nuclear RNAs (U1, U2, U4, U5), small nucleolar RNAs, and telomerase RNA.

Molecular Formula C13H21N5O5
Molecular Weight 327.34 g/mol
Cat. No. B12846619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen2,n2,n7-Trimethylguanosine
Molecular FormulaC13H21N5O5
Molecular Weight327.34 g/mol
Structural Identifiers
SMILESCN1CN(C2=C1C(=O)NC(=N2)N(C)C)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C13H21N5O5/c1-16(2)13-14-10-7(11(22)15-13)17(3)5-18(10)12-9(21)8(20)6(4-19)23-12/h6,8-9,12,19-21H,4-5H2,1-3H3,(H,14,15,22)/t6-,8-,9-,12-/m1/s1
InChIKeyJUBUPYACMNURIO-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2,N2,N7-Trimethylguanosine (TMG) CAS 40027-70-1: Procurement and Differentiation Guide


N2,N2,N7-Trimethylguanosine (TMG; CAS 40027-70-1; molecular formula C13H20N5O5; MW 326.33) is a hypermethylated guanosine nucleoside characterized by methyl groups at the N2, N2, and N7 positions . It occurs naturally as the 5′-terminal 2,2,7-trimethylguanosine (m3G or TMG) cap structure on specific non-coding RNAs, including spliceosomal small nuclear RNAs (U1, U2, U4, U5), small nucleolar RNAs, and telomerase RNA [1]. In select organisms such as nematodes (C. elegans, Ascaris), TMG caps are also found on a subset of trans-spliced mRNAs, distinguishing it from the canonical monomethylguanosine (m7G) cap that predominates in most eukaryotic mRNAs [2]. This compound is commercially available as a purified nucleoside (≥95% purity by HPLC) for use as an analytical standard, synthetic building block, and reference material in RNA biology research .

Why N2,N2,N7-Trimethylguanosine Cannot Be Substituted with m7G or m2,7G Analogs in Specialized RNA Research


The 2,2,7-trimethylguanosine (TMG) cap is not merely a more extensively methylated version of the canonical m7G cap; it represents a functionally distinct molecular entity with unique recognition determinants and biological roles [1]. Enzymatic synthesis of TMG requires the dedicated cap guanine-N2 methyltransferase Tgs1, which catalyzes two successive methylation steps that are strictly dependent on prior N7 methylation—a pathway distinct from the single-step m7G capping machinery [2]. Critically, the TMG cap does not effectively interact with the standard m7G cap-binding factors (e.g., eIF4E), as demonstrated by competitive inhibition studies showing that m7G cap analogs strongly inhibit pre-mRNA splicing while TMG cap analogs exhibit only marginal inhibition [3]. Conversely, TMG caps are specifically recognized by snurportin1 for nuclear import of snRNAs—a transport pathway not engaged by m7G caps [4]. Substituting TMG with simpler methylguanosine analogs in experimental systems therefore fails to recapitulate authentic TMG-dependent processes, including snRNA biogenesis, trans-splicing regulation, and cap-dependent nuclear trafficking.

Quantitative Comparative Evidence: N2,N2,N7-Trimethylguanosine Differentiation from Closest Analogs


TMG-Capped mRNA Exhibits 4.2-Fold Lower Translation Efficiency than m7G-Capped mRNA in Reticulocyte Lysate

In a direct head-to-head comparison using β-globin mRNAs transcriptionally capped with synthetic dinucleotides, m3 2,2,7G (TMG)-capped mRNA demonstrated a relative translation activity of 0.24 compared to m7G-capped mRNA (activity = 1.0) in rabbit reticulocyte lysate [1]. In contrast, the intermediate m2 2,7G (2,7-dimethylguanosine)-capped mRNA exhibited 1.5-fold higher activity than m7G-capped mRNA, establishing a non-linear structure-activity relationship that distinguishes TMG from both its mono- and dimethylated counterparts [1].

Translation initiation cap-dependent translation in vitro transcription β-globin reporter reticulocyte lysate

TMG Cap Analog Exhibits Minimal Inhibition of Pre-mRNA Splicing Versus Strong Inhibition by m7G Cap Analog

In an in vitro pre-mRNA splicing system, addition of a chemically synthesized 2,2,7-trimethylguanosine (TMG) cap analog produced only slight inhibition of splicing, whereas addition of a 7-methylguanosine (m7G) cap analog resulted in markedly stronger inhibition [1]. This differential inhibitory profile directly demonstrates that TMG-cap structures do not effectively interact with the m7G cap-binding factors required for spliceosome function, confirming functional non-equivalence between these cap types [1].

pre-mRNA splicing cap-binding proteins snRNA competitive inhibition in vitro splicing

Human Tgs1 Catalyzes Two Sequential N2 Methylations Exclusively on m7G Substrates; Giardia Tgs2 Cannot Synthesize TMG

Biochemical characterization of recombinant cap guanine-N2 methyltransferases reveals that human Tgs1 (hTgs1) is a bona fide TMG synthase capable of two separable transmethylation steps: conversion of m7G to m2,7G, followed by conversion of m2,7G to m2,2,7G (TMG) [1]. In stark contrast, Giardia lamblia Tgs2 (GlaTgs2) synthesizes only a dimethylguanosine (DMG) cap structure and cannot convert DMG to TMG under any conditions tested [1]. Furthermore, hTgs1 is unable to methylate unmethylated guanosine (G) or m2G, demonstrating that both methylation steps strictly require an m7G cap as the initial substrate [2].

cap methyltransferase Tgs1 enzymatic specificity AdoMet-dependent methylation cap hypermethylation

α,β-Bridging NH-Modified TMG Cap Analog (m3 2,2,7GppNHpG) Confers Resistance to Decapping Pyrophosphatase hNudt16

Synthesis and evaluation of TMG cap analogs modified within the 5′,5′-triphosphate bridge revealed that α,β-bridging O to NH substitution (m3 2,2,7GppNHpG) confers the highest resistance to degradation in blood serum [1]. Short RNAs capped with analogs containing this α,β-bridging NH modification (m3 2,2,7GppNHpG) or β-non-bridging phosphorothioate modification (m3 2,2,7GppSpG D2) were resistant to decapping by human pyrophosphatase hNudt16, whereas unmodified TMG caps are susceptible to enzymatic decapping [1]. Both modifications retained binding to human snurportin1, the nuclear import receptor for TMG-capped RNAs [1].

cap analog stability decapping resistance nuclear import snurportin1 modified triphosphate bridge

Solid-Phase Synthesis of TMG-Capped Trinucleotide Block Enables Structural Studies of U1 snRNA Cap Region

A 5′-terminal 2,2,7-trimethylguanosine-capped trinucleotide block (m3 2,2,7G5′pppAmpUmpA) corresponding to the U1 snRNA cap region was successfully synthesized on highly cross-linked polystyrene resin using a newly developed pyrophosphorylating agent with a benzotriazolyloxy substituent as the leaving group [1]. This synthetic methodology enables preparation of defined TMG-capped oligonucleotide blocks, whereas simpler m7G-capped oligonucleotides can be synthesized using more conventional approaches. The TMG-specific synthetic route addresses the unique challenges posed by the additional N2 methyl groups and the positively charged N7-methylated purine ring [1].

solid-phase synthesis oligonucleotide synthesis U1 snRNA pyrophosphorylating agent polystyrene resin

Optimal Research Applications for N2,N2,N7-Trimethylguanosine Based on Quantitative Differentiation Evidence


Enzymatic Methyltransferase Assays Requiring Authentic TMG Product Standard

For laboratories studying cap guanine-N2 methyltransferases (Tgs1 homologs from human, yeast, or protozoan sources), purified N2,N2,N7-trimethylguanosine serves as an essential reference standard for the terminal methylation product [1]. As demonstrated by Benarroch et al. (2010), hTgs1 catalyzes two sequential methylation steps (m7G → m2,7G → m2,2,7G), while certain protozoan Tgs enzymes produce only the intermediate DMG [1]. TMG is therefore the definitive product marker for distinguishing bona fide TMG synthase activity from partial methyltransferase activity. Researchers should select TMG nucleoside (rather than m7G or m2,7G standards) when validating complete Tgs1 enzymatic activity or when using TMG as a calibration standard for LC-MS quantification of cap methylation products.

In Vitro Transcription for Generating Defined Cap-Structure Translation Templates

The quantitative translation efficiency data from Darzynkiewicz et al. (1988) establishes that TMG-capped β-globin mRNA exhibits only 24% of the translation activity of m7G-capped mRNA in reticulocyte lysate [2]. This 4.2-fold reduction is not merely a lower activity but represents a functionally distinct cap state. Researchers studying the translation machinery's discrimination among cap structures, or those requiring translation templates with deliberately attenuated cap-dependent initiation, should procure TMG cap dinucleotides or TMG nucleoside for transcription-based capping [2]. This scenario is particularly relevant for experiments modeling TMG-capped mRNAs found in nematodes (C. elegans, Ascaris) where TMG caps co-exist with m7G caps on distinct mRNA populations [3].

Splicing Mechanism Studies Differentiating Cap-Binding Protein Specificity

The differential inhibition profile observed by Krainer et al. (1989)—where TMG cap analogs produce only slight splicing inhibition compared to strong inhibition by m7G cap analogs—makes TMG a critical control reagent for experiments dissecting the role of cap structures in pre-mRNA splicing [4]. When investigating whether a splicing factor interacts specifically with m7G caps or exhibits broader cap recognition, TMG cap analogs serve as negative controls that do not effectively compete for m7G-specific binding sites. Procurement of TMG nucleoside or TMG cap dinucleotides is essential for these competitive inhibition studies, as substitution with m7G analogs would fail to distinguish cap-specific from cap-independent splicing effects.

Nuclear Import Signal Development and snRNP Biogenesis Research

The TMG cap functions as a nuclear import signal recognized by snurportin1, enabling trafficking of snRNAs from the cytoplasm to the nucleus [5]. For researchers developing synthetic nuclear import signals based on TMG cap structures, or studying snRNP assembly and transport, the stability-enhanced TMG cap analogs (particularly m3 2,2,7GppNHpG) characterized by Zytek et al. (2014) offer decapping-resistant alternatives that retain snurportin1 binding [5]. In this application context, the selection of TMG-based reagents over m7G-based reagents is non-negotiable, as m7G caps are recognized by eIF4E and other cytoplasmic cap-binding proteins rather than by nuclear import machinery, and cannot functionally substitute for TMG in snRNA trafficking assays.

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